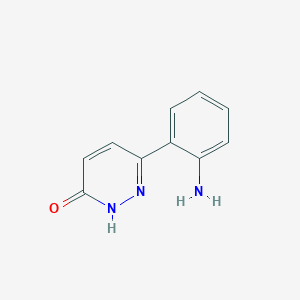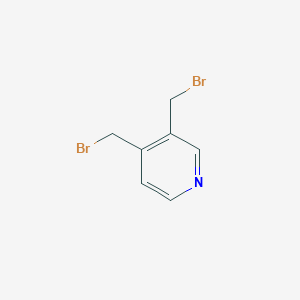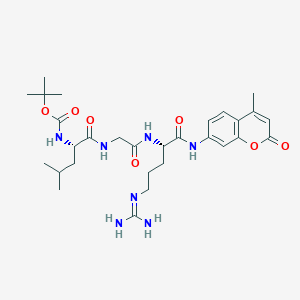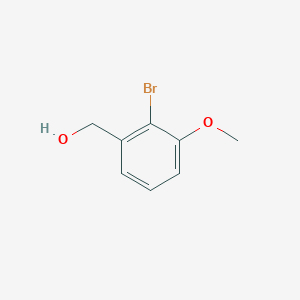
2-Bromo-3-methoxybenzyl alcohol
Übersicht
Beschreibung
2-Bromo-3-methoxybenzyl alcohol is a chemical compound with the molecular weight of 217.06 . Its IUPAC name is (2-bromo-3-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methoxybenzyl alcohol is1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Bromo-3-methoxybenzyl alcohol is a solid at room temperature . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
- Application : 2-Bromo-3-methoxybenzyl alcohol is used as a reagent in organic synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
- Results : The outcomes of these syntheses can also vary greatly, producing a wide range of organic compounds .
- Application : 2-Bromobenzyl alcohol, a compound similar to 2-Bromo-3-methoxybenzyl alcohol, has been used in microwave-assisted palladium-catalyzed synthesis of phthalides .
- Method of Application : This involves using microwave radiation to accelerate the palladium-catalyzed reaction .
- Results : This method results in the synthesis of phthalides, which are aromatic compounds often used in the creation of polymers .
- Application : 4-Bromo-2-methoxybenzyl alcohol, another compound similar to 2-Bromo-3-methoxybenzyl alcohol, is used in azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers .
- Method of Application : This process involves the use of azaquinone methides, which are reactive intermediates in organic chemistry, to break down aromatic carbamate oligomers .
- Results : The result of this process is the depolymerization of the oligomers, breaking them down into smaller components .
Field
Field
Field
- Application : Alcohols, including 2-Bromo-3-methoxybenzyl alcohol, can be converted into alkyl halides .
- Method of Application : This involves a reaction with a hydrogen halide, producing an alkyl halide and water .
- Results : The specific alkyl halide produced depends on the specific alcohol and hydrogen halide used .
- Application : 1º- and 2º-alcohols can be converted to the corresponding chloro and bromo alkanes .
- Method of Application : This is typically done using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
- Results : The result is the corresponding chloro or bromo alkane .
- Application : 5-Bromo-2-methoxybenzyl alcohol, a compound similar to 2-Bromo-3-methoxybenzyl alcohol, has been used in the synthesis of 5-bromo-2-methoxyphenylacetic acid .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
- Results : The result of this process is the synthesis of 5-bromo-2-methoxyphenylacetic acid .
Field
Field
Field
- Application : Alcohols, including 2-Bromo-3-methoxybenzyl alcohol, can be converted into alkyl halides .
- Method of Application : This involves a reaction with a hydrogen halide, producing an alkyl halide and water .
- Results : The specific alkyl halide produced depends on the specific alcohol and hydrogen halide used .
- Application : 1º- and 2º-alcohols can be converted to the corresponding chloro and bromo alkanes .
- Method of Application : This is typically done using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
- Results : The result is the corresponding chloro or bromo alkane .
- Application : 5-Bromo-2-methoxybenzyl alcohol, a compound similar to 2-Bromo-3-methoxybenzyl alcohol, has been used in the synthesis of 5-bromo-2-methoxyphenylacetic acid .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed .
- Results : The result of this process is the synthesis of 5-bromo-2-methoxyphenylacetic acid .
Field
Field
Field
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-bromo-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEAWRYONGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxybenzyl alcohol | |
CAS RN |
199436-55-0 | |
| Record name | 2-Bromo-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)
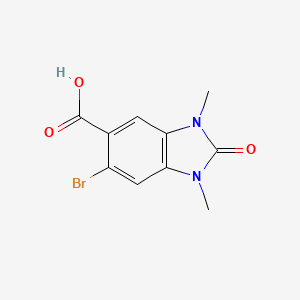
![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

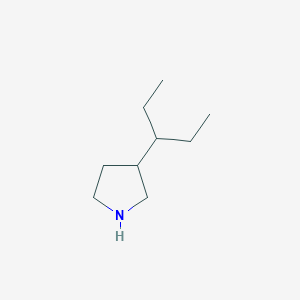
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
